
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid is an organic compound with a complex structure that includes chlorine, fluorine, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes halogenation, methylation, and the introduction of difluoromethoxy groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and difluoromethoxy precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine, fluorine, and sulfur atoms allows the compound to form specific interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)benzoic acid
- 2-Chloro-4-(difluoromethoxy)benzoic acid
- 3-(Methylthio)benzoic acid
Uniqueness
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both difluoromethoxy and methylthio groups distinguishes it from other similar compounds, potentially leading to unique applications and interactions in various fields of research.
Propiedades
Fórmula molecular |
C9H7ClF2O3S |
|---|---|
Peso molecular |
268.67 g/mol |
Nombre IUPAC |
2-chloro-4-(difluoromethoxy)-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H7ClF2O3S/c1-16-7-5(15-9(11)12)3-2-4(6(7)10)8(13)14/h2-3,9H,1H3,(H,13,14) |
Clave InChI |
POUSUVYOCXAVBT-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1Cl)C(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13922732.png)
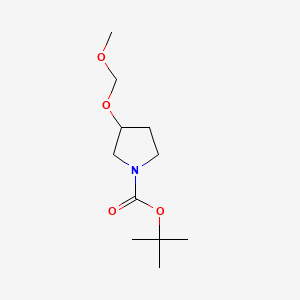
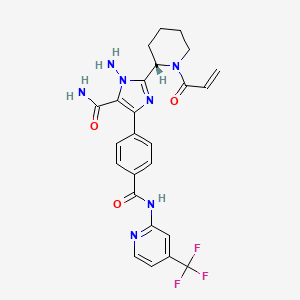
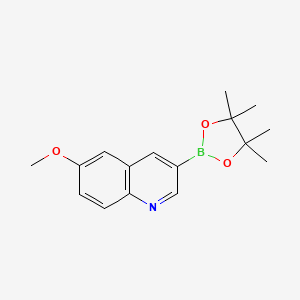
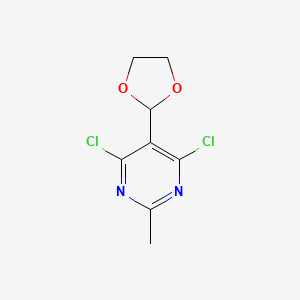
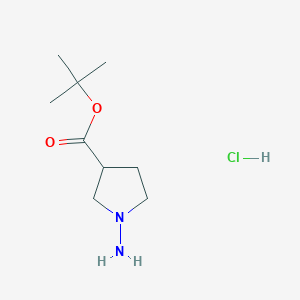
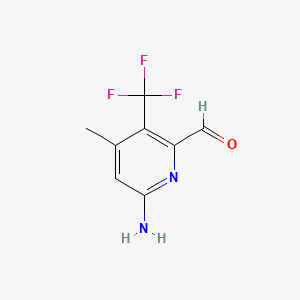
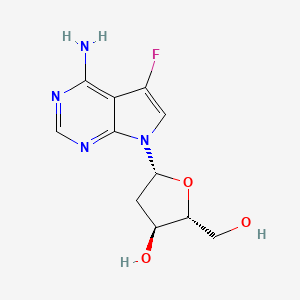
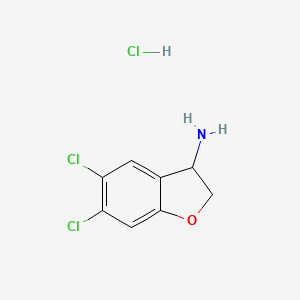
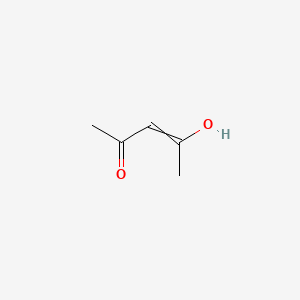
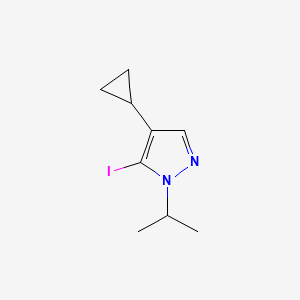
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13922829.png)
